2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

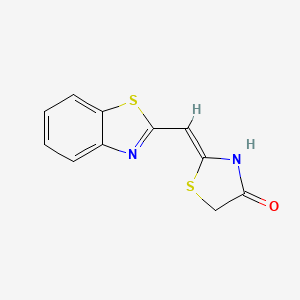

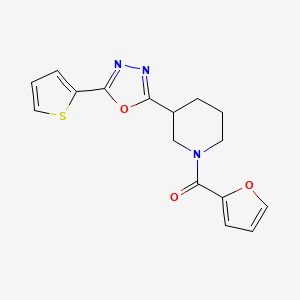

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a biochemical compound used for proteomics research . It has a molecular formula of C11H8N2OS2 and a molecular weight of 248.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring connected to a thiazolidin-4-one ring . The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The thiazolidin-4-one ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . It has a molecular weight of 248.32 and a molecular formula of C11H8N2OS2 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one and its derivatives have been studied for their antimicrobial properties. These compounds show moderate to good inhibition against various pathogenic bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, and others (Gilani et al., 2016). Additionally, these compounds have been shown to possess cytotoxic activities against certain cancer cell lines, including human erythromyeloblastoid leukemia and human lung carcinoma (Feitoza et al., 2012).

Inhibition of Tissue Damage

4-Thiazolidinone derivatives, combining benzothiazole and 4-thiazolidinone, have been explored for their potential to inhibit the inflammatory/oxidative process involving free oxygen and nitrite radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). These compounds have shown significant anti-inflammatory and potential wound healing effects, with some derivatives inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).

Anticancer Activity

Several 4-thiazolidinone derivatives with benzothiazole moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antifungal Applications

The synthesis of benzothiazol/thiazol-2-ylthiazolidin-4-ones has been studied for their antifungal activity against agriculturally important phytopathogenic fungi. These compounds displayed better inhibition of fungal growth compared to their precursors, indicating their potential as effective antifungal agents (Gumber et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors showed higher inhibition efficiencies against steel corrosion than previously reported inhibitors from the benzothiazole family, suggesting their application in corrosion prevention (Hu et al., 2016).

Zukünftige Richtungen

The future directions for the study of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one and related compounds could involve further exploration of their biological activities and medicinal applications . Additionally, the development of novel synthetic strategies to improve their selectivity, purity, product yield, and pharmacokinetic activity could be a focus of future research .

Eigenschaften

IUPAC Name |

(2Z)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWRTKVKIVPNKO-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C/C2=NC3=CC=CC=C3S2)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2466021.png)

![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)

![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)

![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2466031.png)

![2-Oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2466033.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2466038.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2466040.png)

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466043.png)